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Compound of Interest

Compound Name: 7-lodo-7-deaza-D-guanosine

Cat. No.: B1582133

7-lodo-7-deaza-D-guanosine is a synthetically modified purine nucleoside that serves as a
critical tool for researchers in molecular biology, chemical biology, and drug development. Its
structure deviates from the natural D-guanosine in two key ways: the nitrogen atom at position
7 of the purine ring is replaced by a carbon atom (the "7-deaza" modification), and an iodine
atom is attached to this new carbon (Figure 1). This engineered design imparts unique
chemical properties that overcome significant experimental challenges and unlock new
avenues for therapeutic innovation.

The primary utility of the 7-deaza backbone lies in its ability to disrupt non-canonical Hoogsteen
base pairing, which is a major cause of secondary structure formation in guanine-rich DNA
sequences.[1][2] These secondary structures often impede the processivity of DNA
polymerases, leading to failures in PCR amplification and sequencing of GC-rich regions like
CpG islands.[3] By substituting the N7 atom, a key hydrogen bond acceptor in Hoogsteen
pairs, with a carbon, 7-deaza-guanosine derivatives ensure that base pairing proceeds
exclusively through the canonical Watson-Crick face. This modification significantly enhances
the stability and fidelity of DNA synthesis.[4][5]

Furthermore, the introduction of an iodine atom at the 7-position transforms the nucleoside into
a versatile chemical intermediate. The carbon-iodine bond serves as an efficient reactive
handle for post-synthetic functionalization, most notably through palladium-catalyzed cross-
coupling reactions such as the Suzuki-Miyaura coupling.[1][6][7] This allows for the modular
synthesis of a vast library of novel guanosine analogs with tailored properties for applications
ranging from antiviral agents to potent modulators of immune signaling pathways.[6][7][8]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1582133?utm_src=pdf-interest
https://www.benchchem.com/product/b1582133?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra03029j
https://journals.iucr.org/paper?yf3200
https://pmc.ncbi.nlm.nih.gov/articles/PMC1187147/
https://lab.rockefeller.edu/chait/pdf/95/95_schneider_nucleic-acids-res.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC306899/
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra03029j
https://pmc.ncbi.nlm.nih.gov/articles/PMC9620234/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01305
https://pmc.ncbi.nlm.nih.gov/articles/PMC9620234/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01305
https://www.bocsci.com/product/7-deaza-7-iodo-2-deoxyadenosine-4364.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This guide provides a comprehensive overview of the core chemical properties, reactivity, and
applications of 7-lodo-7-deaza-D-guanosine, offering field-proven insights for its effective use
in research and development.
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Figure 1. Comparison of Guanosine and 7-lodo-7-deaza-Guanosine structures.

Core Chemical and Physical Properties

A precise understanding of the fundamental properties of 7-lodo-7-deaza-D-guanosine is
essential for its proper handling, storage, and application in experimental workflows.
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Property Value Source

2-(4-amino-5-iodopyrrolo[2,3-
d]pyrimidin-7-yl)-5-

IUPAC Name [9]
(hydroxymethyl)oxolane-3,4-
diol
Molecular Formula C11H13IN4Oa4 [9][10]
Molecular Weight 392.15 g/mol [9][10]
CAS Number 24386-93-4 [9]
Physical Form Solid
267 nm (in Tris-HCI, pH 7.5 for
Amax [11]
dGTP form)
Solubility Soluble in DMSO [12]

Structural Implications and Reactivity

The unique behavior of 7-lodo-7-deaza-D-guanosine stems directly from its dual
modifications. Each change addresses a specific challenge or creates a new opportunity for
chemical manipulation.

The 7-Deaza Modification: Enhancing Glycosidic Bond
Stability and Eliminating Secondary Structures

The replacement of the N7 nitrogen with a CH group fundamentally alters the electronic
properties and hydrogen bonding potential of the purine ring.

o Elimination of Hoogsteen Base Pairing: The N7 atom of guanine is a primary site for
Hoogsteen hydrogen bonding, which can lead to the formation of G-quadruplexes and other
complex secondary structures in GC-rich DNA. These structures are a major barrier to DNA
polymerases. The 7-deaza modification removes this hydrogen bond acceptor, thereby
preventing the formation of these inhibitory structures and linearizing the template strand for
more efficient PCR and sequencing.[3][13]
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 Increased Glycosidic Bond Stability: The glycosidic bond in purine nucleosides is susceptible
to cleavage under acidic conditions (depurination). The 7-deaza modification has been
shown to increase the stability of this bond, making the resulting oligonucleotides more
robust during synthesis, purification, and analysis, particularly in mass spectrometry
applications where fragmentation is a concern.[4][5][14]

The 7-lodo Modification: A Gateway to Chemical
Diversity

The iodine atom at the 7-position is not merely a structural feature but a key functional group
that enables extensive post-synthetic modification. Its primary role is to serve as a leaving
group in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura

7-Iodo-7-deaza-Guanosine\ Cross-Coupling Boronic Acid (R-B(OH)2) g 7-Aryl/Alkenyl-7-deaza-Guanosine
(Starting Material) ) o + Pd Catalyst + Base o (Functionalized Product)

Click to download full resolution via product page
Figure 2. Workflow for functionalization via Suzuki-Miyaura cross-coupling.

This reactivity is the cornerstone of its use as a molecular scaffold. Researchers can start with
the single, readily available 7-iodo precursor and, through parallel synthesis, generate a
diverse library of 7-substituted analogs. This is a highly efficient strategy in drug discovery for
structure-activity relationship (SAR) studies. For example, this approach has been used to
synthesize novel cyclic dinucleotide analogues that act as agonists for the STING (Stimulator of
Interferon Genes) receptor, a critical target in immuno-oncology.[6][7] The ability to
systematically vary the substituent at the 7-position allows for the fine-tuning of binding affinity

and biological activity.

Key Applications and Methodologies
Application in DNA Amplification and Sequencing

The primary application of 7-deaza-guanosine derivatives (often as the triphosphate, 7-deaza-
dGTP) is to overcome challenges in amplifying and sequencing GC-rich DNA templates.
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Causality Behind Experimental Choice: Standard dGTP allows GC-rich regions to fold into
stable secondary structures due to Hoogsteen G-G pairing. This stalls the DNA polymerase,
resulting in weak or no PCR product and unreadable sequencing ladders. By substituting dGTP
with 7-deaza-dGTP (or a mix of the two), these secondary structures are destabilized, allowing
the polymerase to proceed through the template, yielding full-length products.[3]

Experimental Protocol: PCR of GC-Rich Templates

Reagent Preparation: Prepare PCR master mix as per your standard protocol.

» Nucleotide Substitution: In the dNTP mix, replace dGTP entirely with 7-deaza-dGTP, or use a
mixture (e.g., 3:1 ratio of 7-deaza-dGTP to dGTP). The optimal ratio may require empirical
testing.

o Template DNA: Use high-quality template DNA. The benefits of 7-deaza-dGTP are
particularly pronounced when working with low amounts of poor-quality DNA.[3]

o Thermal Cycling: Standard cycling conditions can often be used. However, for extremely
difficult templates, consider combining the use of 7-deaza-dGTP with other PCR enhancers
like betaine or DMSO.

¢ Analysis: Analyze the PCR product by agarose gel electrophoresis. Expect to see a
reduction in non-specific byproducts and a clearer band for the target amplicon compared to
reactions using 100% dGTP.[3]

Application as a Synthetic Intermediate in Drug
Discovery

7-lodo-7-deaza-D-guanosine is a foundational building block for creating libraries of novel
nucleoside analogs.

Causality Behind Experimental Choice: The carbon-iodine bond at the 7-position is sufficiently
reactive to participate in cross-coupling reactions while the rest of the nucleoside remains
stable. This allows for the selective and high-yield introduction of diverse chemical moieties
(e.g., aryl, heteroaryl, alkyl groups) to probe the chemical space around the nucleobase and
optimize interactions with a biological target.[6][7]
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Figure 3. Logical workflow for drug discovery using the 7-iodo-7-deaza-guanosine scaffold.
Handling and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.
Protocol: Stock Solution Preparation and Storage

* Weighing: As a solid, handle in a well-ventilated area, using appropriate personal protective
equipment (gloves, lab coat, safety glasses).
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» Dissolution: Prepare stock solutions in an anhydrous solvent like Dimethyl Sulfoxide
(DMSO0).[12] For a 10 mM stock, for example, dissolve 3.92 mg of 7-lodo-7-deaza-D-
guanosine in 1 mL of DMSO.

o Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw
cycles.[12] The compound should be protected from light.[12] Stock solutions stored at -80°C
are typically stable for at least 6 months.[12]

Safety Profile

Hazard Type Statement
Pictogram GHSO07 (Exclamation mark)
Signal Word Warning

H302 (Harmful if swallowed), H315 (Causes
Hazard Statements skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation)

P261 (Avoid breathing dust), P280 (Wear
protective gloves/eye protection), P301+P312
(IF SWALLOWED: Call a POISON
CENTER/doctor if you feel unwell),
P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes.

Precautionary Statements

Remove contact lenses, if present and easy to

do. Continue rinsing)

(Data sourced from Sigma-Aldrich)

Conclusion

7-lodo-7-deaza-D-guanosine is far more than a simple nucleoside analog; it is a strategically
designed chemical tool that addresses fundamental challenges in nucleic acid chemistry. The
7-deaza modification provides a crucial advantage for the enzymatic processing of difficult GC-
rich templates, while the 7-iodo group offers a versatile synthetic handle for the creation of
novel molecular probes and therapeutic candidates. Its dual-functionality ensures its continued
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relevance and importance for researchers at the interface of chemistry, biology, and medicine.
A thorough understanding of its properties, as detailed in this guide, is the first step toward
leveraging its full potential in the laboratory.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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